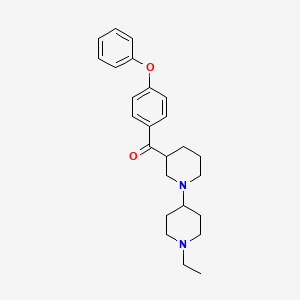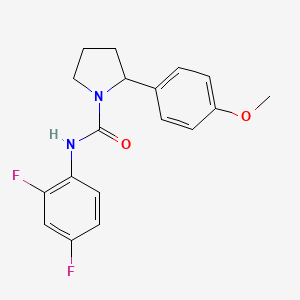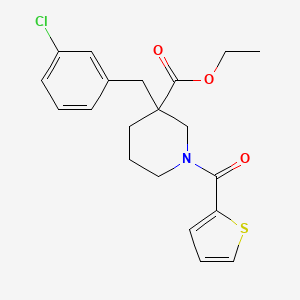![molecular formula C19H17ClN2O2 B6014080 5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6014080.png)
5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactivated in many cancers. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phosphodiesterase-4 (PDE4) and protein kinase C (PKC). It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been found to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in various animal models. However, one of the limitations of using this compound is its toxicity at high doses. It has been found to be toxic to liver cells and can cause liver damage in animal models.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide. One area of research is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of research is the investigation of the potential of this compound in the treatment of viral infections, such as COVID-19. Finally, research can be conducted to investigate the potential of this compound in the treatment of neurological disorders, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves a multistep process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzylamine in the presence of triethylamine to form the corresponding amide. Finally, the amide is chlorinated using phosphorus oxychloride to yield this compound.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-18-9-6-15(20)12-17(18)19(23)21-13-14-4-7-16(8-5-14)22-10-2-3-11-22/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJWXBRZSOAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-methyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6013997.png)
![N-(3-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6014018.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6014030.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6014043.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6014045.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6014062.png)

![5-[(4-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6014073.png)
![N-methyl-1-(5-propyl-1H-pyrazol-3-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6014082.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6014095.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]azepane](/img/structure/B6014100.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
